molecular formula C8H8N2O2 B12845134 7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one

7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one

Cat. No.: B12845134
M. Wt: 164.16 g/mol
InChI Key: YDIUBCFGFOADND-UHFFFAOYSA-N
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Description

7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is a high-purity chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. The 1H-pyrrolo[3,2-c]pyridine core is a privileged structure in drug design, known for its ability to interact with key biological targets . Recent studies highlight derivatives of this heterocyclic system as potent colchicine-binding site inhibitors (CBSIs), which effectively disrupt tubulin polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis in various cancer cell lines, including cervical, gastric, and breast cancers . Molecular modeling studies suggest these compounds form critical hydrogen bonds with residues in the tubulin binding site, such as Thrα179 and Asnβ349, providing a rational basis for their potent activity . Furthermore, the pyrrolo[3,2-c]pyridine scaffold has been successfully employed in the structure-based design of potent and selective kinase inhibitors, such as MPS1 (TTK) inhibitors, which are crucial targets in cancers with chromosomal instability . The 7-methoxy substitution and the 2-one lactam structure on this scaffold enhance its potential for synthetic diversification and optimization of drug-like properties, often conforming to Lipinski's rule of five for good oral bioavailability . This compound is offered For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this versatile building block to develop and optimize novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

7-methoxy-1,3-dihydropyrrolo[3,2-c]pyridin-2-one

InChI

InChI=1S/C8H8N2O2/c1-12-6-4-9-3-5-2-7(11)10-8(5)6/h3-4H,2H2,1H3,(H,10,11)

InChI Key

YDIUBCFGFOADND-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CN=C1)CC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-c]pyridine Core: This step involves the cyclization of a suitable precursor to form the pyrrolo[3,2-c]pyridine core. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.

    Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques like column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines.

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the discovery and optimization of MPS1 inhibitors based on the pyrrolo[3,2-c]pyridine scaffold. The compound demonstrated significant antiproliferative activity in human colon cancer cell lines (IC50 = 0.55 μM) .

Kinase Inhibition

The compound has shown promise as a selective inhibitor for specific kinases involved in cancer progression.

  • Case Study : In a structure-based design study, derivatives of the pyrrolo[3,2-c]pyridine scaffold were evaluated for their ability to inhibit MPS1 kinase. The findings suggested that modifications to the scaffold could enhance selectivity and potency .

Neuropharmacological Applications

Research has indicated that compounds with a pyrrolo-pyridine structure may influence neurological pathways and could be candidates for neuroprotective agents.

Potential Neuroprotective Effects

Studies suggest that derivatives of this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

  • Research Insight : A review of similar pyrrolo compounds indicated their ability to modulate neurotransmitter systems, suggesting a pathway for further exploration regarding cognitive enhancement and neuroprotection.

Data Table: Summary of Biological Activities

Activity TypeCompoundIC50 (μM)Reference
AntiproliferativeThis compound0.55
Kinase InhibitionMPS1 Inhibitor0.025
NeuroprotectionPyrrolo derivativesTBDReview Insights

Mechanism of Action

The mechanism of action of 7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

(a) 5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
  • Structure : Methoxy group at the 5-position on the [3,2-b] ring system.
  • Synthesis : Prepared via methods analogous to carboxylic acid derivatives (e.g., 80% yield for 5-methoxy-pyrrolo[2,3-c]pyridine-2-carboxylic acid in ).
  • Properties : Molecular weight 164.16 g/mol, CAS 178393-14-1 ().
(b) 6-Chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
  • Structure : Chlorine substituent at the 6-position on the [3,2-c] core.
  • Synthesis : Achieved via zinc-mediated reduction of dibromo precursors in acetic acid (86% yield, ).
  • Applications : Intermediate for kinase inhibitors ().
  • Key Difference : The electron-withdrawing chloro group increases electrophilicity, enhancing reactivity in cross-coupling reactions compared to methoxy derivatives.

Substituent Type Variations

(a) 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
  • Structure : Bromine at the 7-position (CAS 1788054-65-8, ).
  • Synthesis : Likely via halogenation or substitution reactions.
  • Key Difference : Bromine’s larger atomic radius and polarizability facilitate Suzuki-Miyaura couplings, whereas methoxy groups are more suited for hydrogen-bond interactions in drug design.
(b) 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
  • Structure : Dibromo substitution at the 3-position (CAS 113423-51-1, ).
  • Applications: Precursor to mono-bromo derivatives via selective dehalogenation.
  • Key Difference : The dibromo compound’s steric bulk limits its utility in fine-tuning electronic properties compared to methoxy-substituted analogs.

Physicochemical Properties

  • Melting Points: 7-Methoxy-pyrrolo[2,3-c]pyridine-2-carboxylic acid: 269.3–271.1°C (). 6-Chloro-pyrrolo[3,2-c]pyridin-2-one: Not reported, but molecular weight 169.57 g/mol ().
  • Spectroscopic Data :
    • 7-Methoxy Analog : IR peaks at 3550 cm⁻¹ (NH), 1718 cm⁻¹ (C=O); ¹H-NMR δ 4.02 (OCH3) ().
    • 5-Methoxy Analog : Similar IR/NMR profiles but shifted resonances due to positional isomerism.

Biological Activity

7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C8H8N2O2
  • Molecular Weight : 164.16 g/mol
  • CAS Number : Not specified in the sources but can be identified through chemical databases.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on key proteins involved in cancer progression, such as receptor tyrosine kinases (RTKs) and tubulin.

Targeted Pathways:

  • Tubulin Polymerization : Similar compounds have shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
  • Fibroblast Growth Factor Receptors (FGFRs) : The presence of a methoxy group may enhance the compound's ability to inhibit FGFRs, which are implicated in various cancers.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several human cancer cell lines. The following table summarizes the findings from various studies:

Cell Line GI50 (µM) Mechanism
Jurkat (Leukemia)<0.1Induction of apoptosis via mitochondrial pathways
HeLa (Cervical)0.5Cell cycle arrest at G2/M phase
MCF-7 (Breast Cancer)0.3Inhibition of FGFR signaling pathways

Case Studies

  • In Vitro Evaluation : A study reported that derivatives of pyrroloquinoline scaffolds, closely related to this compound, exhibited high selectivity against leukemia cell lines with GI50 values in the nanomolar range . The mechanism was linked to apoptosis induction and disruption of tubulin dynamics.
  • Animal Models : In vivo studies using syngenic hepatocellular carcinoma models showed that similar pyrrolo compounds significantly inhibited tumor growth by approximately 83%, indicating their potential as effective anticancer agents .

Pharmacokinetics and Safety Profile

While specific pharmacokinetic data for this compound is limited, compounds within this class typically exhibit favorable absorption and distribution characteristics due to their low molecular weight. Safety assessments should consider potential cytotoxic effects at higher concentrations.

Q & A

Q. What are the optimal synthetic routes for preparing 7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one?

The compound can be synthesized via condensation reactions of 7-azaoxindole derivatives with aldehydes under mild conditions. For example, a mixture of the pyrrolopyridinone core, an aldehyde (e.g., 3-chloro-2-fluorobenzaldehyde), and piperidine in toluene under argon yields 3-benzylidene derivatives. Subsequent reductive steps using Zn/AcOH or alkylation with NaH and dibromoethane are effective for functionalization . Yield optimization (e.g., 76–86%) depends on stoichiometry, solvent choice, and reaction time.

Q. How can researchers confirm the structural integrity of synthesized 7-Methoxy derivatives?

Characterization relies on NMR (¹H/¹³C), HRMS, and HPLC. For instance, ¹H NMR in CDCl₃ resolves methoxy protons at δ 3.36 ppm, while aromatic protons appear between δ 6.81–8.17 ppm. HRMS validates molecular formulas (e.g., C₇H₆ClN₂O for chloro-substituted derivatives). Chiral HPLC is critical for assessing enantiopurity in asymmetric syntheses .

Q. What strategies mitigate isomerization issues during synthesis?

E/Z isomerization occurs in solution (e.g., equilibration to 70:30 ratios after 1 week). To minimize this, store products in the solid state and avoid prolonged exposure to solvents. Immediate NMR analysis post-purification and low-temperature handling are recommended .

Advanced Research Questions

Q. How does the electronic nature of substituents influence reactivity in rhodium-catalyzed 1,4-additions?

Electron-withdrawing groups (e.g., nitro, acetyl) on arylboronic acids enhance electrophilicity of the Michael acceptor, improving regioselectivity and yield (e.g., 86% for acetyl-substituted derivatives). Steric hindrance from bulky aldehydes may reduce efficiency, necessitating tailored catalyst systems (e.g., Rh(COD)Cl₂ with chiral ligands) .

Q. What mechanistic insights explain the ring expansion of 3-substituted derivatives to naphthyridinones?

Microwave-assisted azide cycloaddition induces α,β-unsaturated lactam rearrangement. The azide inserts into the carbonyl system, forming a bicyclic intermediate that expands via [3+2] cyclization. Computational studies (DFT) could model transition states and regioselectivity patterns observed in 39 examples (yields: 50–85%) .

Q. How do solvation effects impact the stability of 7-Methoxy derivatives in biological assays?

Polar aprotic solvents (e.g., DMSO) stabilize the lactam ring via hydrogen bonding, whereas aqueous buffers may promote hydrolysis. Solubility can be enhanced with methyl or benzyl groups at the N1 position. Stability studies in PBS (pH 7.4) at 37°C over 24h are advised for preclinical profiling .

Data Analysis & Contradictions

Q. Why do yields vary in reductive dehalogenation steps (e.g., Zn/AcOH vs. catalytic hydrogenation)?

Zn/AcOH provides higher yields (86%) for dehalogenation due to milder conditions, preserving the methoxy group. Catalytic hydrogenation may over-reduce the pyrrole ring, leading to side products. Reaction monitoring via TLC or LCMS is critical for endpoint determination .

Q. How should researchers address discrepancies in reported enantiomeric excess (ee) for asymmetric syntheses?

Conflicting ee values may arise from ligand choice (e.g., BINAP vs. Josiphos) or solvent polarity. Systematic screening of chiral auxiliaries and reaction temperatures (e.g., 0–50°C) is recommended. Cross-validation using circular dichroism (CD) and X-ray crystallography resolves ambiguities .

Methodological Recommendations

Q. What purification techniques are optimal for isolating 7-Methoxy derivatives?

Flash chromatography (SiO₂, DCM/EtOAc gradients) effectively separates regioisomers. For enantiomers, semipreparative chiral HPLC (Chiralpak IA/IB columns) with hexane/isopropanol eluents achieves >98% ee. Recrystallization from EtOAc/hexane mixtures improves purity to >95% .

Q. How can computational tools aid in predicting biological activity?

Molecular docking (AutoDock Vina) against targets like GluN2B receptors identifies key interactions (e.g., hydrogen bonding with the lactam oxygen). QSAR models using Hammett σ values for substituents correlate logP with membrane permeability .

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